(4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound "(4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one" is a pyrazolone derivative characterized by a 4-nitrophenyl group at position 2, a propyl chain at position 5, and a piperazine-ethylamino substituent at position 4. The (4Z)-configuration indicates the stereochemistry of the methylidene group, which is critical for its molecular interactions . The presence of the nitro group enhances electron-withdrawing effects, while the piperazine moiety improves solubility and bioavailability, making this compound a candidate for drug development .
Properties
IUPAC Name |
2-(4-nitrophenyl)-4-(2-piperazin-1-ylethyliminomethyl)-5-propyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-2-3-18-17(14-21-10-13-23-11-8-20-9-12-23)19(26)24(22-18)15-4-6-16(7-5-15)25(27)28/h4-7,14,20,22H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWADROTKVSJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113938 | |
| Record name | 2,4-Dihydro-2-(4-nitrophenyl)-4-[[[2-(1-piperazinyl)ethyl]amino]methylene]-5-propyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299932-64-2 | |
| Record name | 2,4-Dihydro-2-(4-nitrophenyl)-4-[[[2-(1-piperazinyl)ethyl]amino]methylene]-5-propyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the pyrazolone core is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Attachment of the Piperazinyl Ethylamino Group: This step involves the reaction of the nitrophenyl-pyrazolone intermediate with 2-(piperazin-1-yl)ethylamine under basic conditions to form the desired product.
Final Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazinyl ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of various substituted pyrazolone derivatives.
Scientific Research Applications
(4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and sensors.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The target compound shares a pyrazolone core with other derivatives but differs in substituents and stereochemistry. Key structural comparisons include:
Key Observations :
- The 4-nitrophenyl group at position 2 is unique to the target compound and the imidazole derivative , while others feature acetyl or fluorophenyl groups .
- The piperazine-ethylamino substituent in the target compound distinguishes it from imidazole or triazole-containing analogs .
- The Z-configuration at position 4 is shared with compounds , whereas the acetyl derivative adopts an E-configuration , which may influence bioactivity.
Physicochemical Properties
Available data are summarized below:
*Calculated based on IUPAC name; †Theoretical value derived from molecular formula.
Key Observations :
- The target compound has a higher molecular weight (423.48 g/mol) due to the piperazine-ethylamino and propyl groups compared to simpler derivatives .
- The acetyl derivative exhibits a sharp melting point (170°C) and distinct IR peaks for C=O and NO₂ groups, which are absent in the target compound.
Biological Activity
The compound (4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one, identified by its CAS number 5667-74-3, is a pyrazolone derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3 |
| Molecular Weight | 334.39 g/mol |
| Density | 1.36 g/cm³ |
| Boiling Point | 423.7 °C |
| Melting Point | Not Available |
The biological activity of this compound can be attributed to its structural features, particularly the presence of the piperazine moiety and the nitrophenyl group. Piperazine derivatives are known for their diverse pharmacological profiles, including antipsychotic, antidepressant, and anticancer activities. The nitrophenyl group enhances the compound's ability to interact with various biological targets.
Antitumor Activity
Recent studies have highlighted the potential of pyrazolone derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Neuropharmacological Effects
Piperazine derivatives are often investigated for their effects on the central nervous system (CNS). The compound may exhibit anxiolytic or antidepressant-like effects, potentially through modulation of neurotransmitter systems such as serotonin and dopamine. In vitro studies have demonstrated its ability to bind selectively to certain receptor subtypes.
Case Studies
- Antitumor Efficacy in A549 Cell Line : A study reported that a related pyrazolone derivative showed potent activity against the A549 lung cancer cell line, with IC50 values indicating significant cytotoxicity. This suggests that this compound may have similar therapeutic potential.
- Antibacterial Screening : In a comparative study of various piperazine derivatives, this compound was found to possess comparable antibacterial activity to established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for synthesizing (4Z)-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React a hydrazine derivative with a β-ketoester to form the pyrazolone core.
Functionalization : Introduce the 4-nitrophenyl group via nucleophilic substitution under acidic conditions (e.g., HCl catalysis) .
Imine Formation : Condense the piperazinyl-ethylamine moiety using a Schiff base reaction, often in ethanol under reflux with catalytic acetic acid .
- Key Reagents : Hydrazine hydrate, ethyl acetoacetate, 4-nitrobenzaldehyde, 2-(piperazin-1-yl)ethylamine.
- Optimization : Adjust solvent polarity (DMF vs. ethanol) and temperature (60–80°C) to minimize by-products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : and NMR to confirm regiochemistry and Z-configuration of the imine bond .
- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- HPLC/MS : Ensure purity (>95%) and verify molecular weight .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In Vitro :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields for the imine formation step be optimized, and what factors contribute to variability?
- Methodological Answer :
- Variables : Solvent (polar aprotic vs. protic), temperature (reflux vs. RT), and stoichiometry (amine:aldehyde ratio).
- Optimization :
- Use Dean-Stark traps to remove water in toluene, shifting equilibrium toward imine formation .
- Add molecular sieves (3Å) to absorb moisture and suppress hydrolysis .
- Troubleshooting : If yields remain low (<50%), switch to microwave-assisted synthesis (100°C, 30 min) .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., PI3Kγ or serotonin receptors) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Corrogate substituent effects (e.g., nitro group’s electron-withdrawing nature) with activity .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies in buffers (pH 1.2–7.4) at 37°C. Monitor via HPLC .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
- Structural Modifications : If unstable, replace the labile imine bond with a bioisostere (e.g., amide) .
Q. What strategies resolve contradictions in reported biological activities of pyrazolone analogs?
- Methodological Answer :
- Meta-Analysis : Compare datasets from public repositories (ChEMBL, PubChem) to identify outliers .
- Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Table : Key discrepancies and resolutions:
| Reported Activity | Potential Cause | Resolution |
|---|---|---|
| Varying IC₅₀ values | Cell line heterogeneity | Use isogenic cell panels |
| Off-target effects | Impurity in batches | Repurify via preparative HPLC |
Q. How can in vivo pharmacokinetics be improved for this compound?
- Methodological Answer :
- Formulation : Encapsulate in PEGylated liposomes to enhance solubility and prolong circulation .
- Prodrug Design : Mask the nitro group as a nitroreductase-activated prodrug for tumor-selective activation .
- Dosing Regimen : Conduct staggered dosing in rodent models to balance efficacy and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
